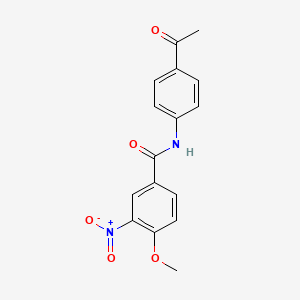

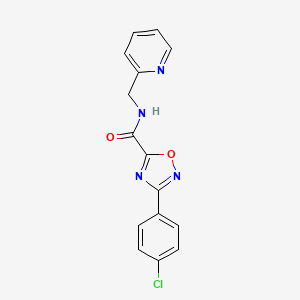

![molecular formula C17H17N5O2S2 B5517108 2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517108.png)

2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound falls within the category of heterocyclic compounds, featuring a complex structure that includes triazole and thiazole rings. These structures are significant in medicinal chemistry due to their diverse pharmacological activities. However, the focus here will be strictly on the chemical aspects, such as synthesis, structural analysis, and chemical properties, excluding pharmacological applications.

Synthesis Analysis

The synthesis of compounds related to the specified structure often involves multi-step reactions that include the formation of triazole and thiazole rings. For instance, Raj and Narayana (2006) described a one-step synthesis of related triazole-thiazole derivatives, emphasizing a methodology that could potentially be adapted for the synthesis of the compound of interest (Raj & Narayana, 2006).

Aplicaciones Científicas De Investigación

Anticancer Activity

- Synthesis and Anticancer Activity : Eugenol derivatives, closely related to the queried compound, have shown significant anticancer activity against breast cancer cells. One such compound exhibited cytotoxicity with an IC50 comparable to Doxorubicin against MDA-MB-231 and MCF-7 cells, indicating potential as anticancer leads (Alam, 2022).

Anticonvulsant Activity

- Evaluation of Anticonvulsant Activity : A derivative with a similar chemical structure has been synthesized and shown promising anticonvulsant activity, recommended for further studies in this area (Raj & Narayana, 2006).

COX Inhibitory Activity

- COX Inhibitory Activity Investigation : Derivatives of 1,2,4-triazine, which are structurally similar, have demonstrated strong inhibitory activity on the COX-2 enzyme. This suggests potential use in treatments involving COX-2 inhibition (Ertas et al., 2022).

Central Nervous System Penetrability

- In Vitro Binding Profile and CNS Penetrability : A structurally related compound has shown effective penetration of the blood-brain barrier, suggesting potential for central nervous system applications (Rosen et al., 1990).

Adenosine A3 Receptor Antagonism

- Human Adenosine A3 Receptor Antagonism : Compounds with a methoxyphenyl group in the phenyl ring, like the one , have been identified as potent antagonists for human adenosine A3 receptors, which could be relevant in various therapeutic contexts (Jung et al., 2004).

Antiproliferative Activity

- Evaluation of Antiproliferative Activity : Derivatives of thiazole and triazole, closely related to the queried compound, have been evaluated for antiproliferative activity. One such derivative exhibited promising activity, indicating potential for cancer treatment applications (Narayana et al., 2010).

Antimicrobial Activities

- Synthesis and Antimicrobial Properties : Triazole derivatives, structurally similar to the queried compound, have shown potential in antimicrobial applications, particularly in combating fungal infections (Fedotov et al., 2022).

Anti-Bacterial and Anti-Fungal Activities

- Anti-Bacterial and Anti-Fungal Screening : Similar thiazole derivatives have been synthesized and shown significant anti-bacterial and anti-fungal activities, suggesting potential for use in antimicrobial treatments (Bharti et al., 2010).

Propiedades

IUPAC Name |

2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S2/c1-3-9-22-15(12-6-4-5-7-13(12)24-2)20-21-17(22)26-11-14(23)19-16-18-8-10-25-16/h3-8,10H,1,9,11H2,2H3,(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDMFGYJQRAMFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(N2CC=C)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)

![1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)

![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)

![4-phenyl-N-[1-(3-pyridinyl)ethylidene]-1-piperazinamine](/img/structure/B5517075.png)

![3-{[rac-(1S,5R)-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5517097.png)

![9-hydroxy-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5517107.png)

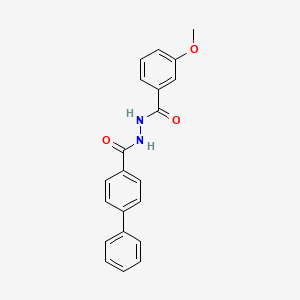

![N-[3-(acetylamino)phenyl]-4-methylbenzamide](/img/structure/B5517123.png)